molecular formula C15H13N5O4 B5607941 2-[2-(2-nitrobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide

2-[2-(2-nitrobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide

Cat. No. B5607941
M. Wt: 327.29 g/mol
InChI Key: VHEKGHPMIWERRE-GIJQJNRQSA-N
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Description

Synthesis Analysis

The synthesis of 2-[2-(2-nitrobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide and related compounds involves complexation with transition metals like Ni(II) and Co(II), as demonstrated by Ibrahim et al. (2016), who prepared complexes of a similar compound, 2-(2-(2-hydroxybenzyliden)hydrazinyl)-2-oxo-N-(pyridine-2-yl) acetamide, and analyzed their structures through elemental, DFT, and spectral analysis (Ibrahim, El‐Reash, & Yaseen, 2016).

Molecular Structure Analysis

The molecular structure of these compounds often includes coordination to metals, which has been elucidated through various spectroscopic techniques. The structure is significantly influenced by the presence of the nitro group and the hydrazino linkage, which allows for the formation of complexes with metals, as further analyzed in the mentioned studies by Ibrahim et al. (2016).

Chemical Reactions and Properties

These compounds exhibit a range of chemical reactions, including DNA binding affinity and antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungal strains like C. albicans and A. flavus (Ibrahim, El‐Reash, & Yaseen, 2016). The chemical properties are largely defined by the nitrobenzylidene moiety and the acetamide group, contributing to the compound's biological activities.

properties

IUPAC Name

N'-[(E)-(2-nitrophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c21-14(17-10-12-6-3-4-8-16-12)15(22)19-18-9-11-5-1-2-7-13(11)20(23)24/h1-9H,10H2,(H,17,21)(H,19,22)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEKGHPMIWERRE-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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